![molecular formula C10H17I B2376937 1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane CAS No. 2287280-80-0](/img/structure/B2376937.png)
1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane is a chemical compound characterized by its unique bicyclic structure. This compound belongs to the class of bicyclo[1.1.1]pentane derivatives, which are known for their rigidity and three-dimensional shape. These properties make them valuable in various fields, including materials science and drug discovery .
Preparation Methods
The synthesis of 1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Industrial production methods may involve palladium-catalyzed cross-coupling reactions to introduce the iodo and 3-methylbutyl groups at the bridgehead positions .
Chemical Reactions Analysis
1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Radical Reactions: The bicyclic structure is prone to radical reactions, which can lead to the formation of new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules due to its rigid structure.
Biology: Investigated for its potential as a bioisostere in drug design, replacing more flexible structures to improve drug stability and efficacy.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced properties such as increased solubility and metabolic stability.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for precise spatial orientation, which can enhance binding affinity to specific targets. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
- 1-Bromo-3-(3-methylbutyl)bicyclo[1.1.1]pentane
- 1-Chloro-3-(3-methylbutyl)bicyclo[1.1.1]pentane
- 1-Fluoro-3-(3-methylbutyl)bicyclo[1.1.1]pentane
These compounds share similar structural features but differ in their halogen substituents. The iodine atom in this compound provides unique reactivity compared to its bromo, chloro, and fluoro counterparts, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1-iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17I/c1-8(2)3-4-9-5-10(11,6-9)7-9/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHHGKQZXKKGRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC12CC(C1)(C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2376854.png)
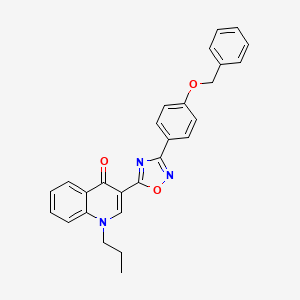
![methyl 4-(4-ethoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2376857.png)
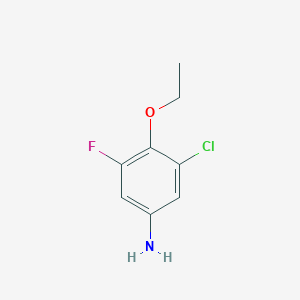
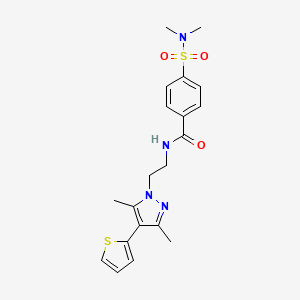
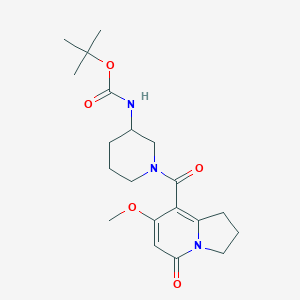
![Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376863.png)
![5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
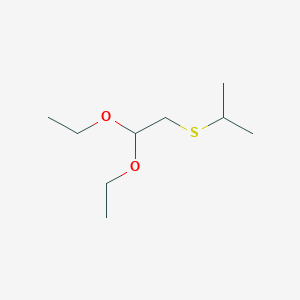
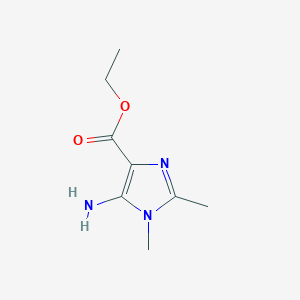
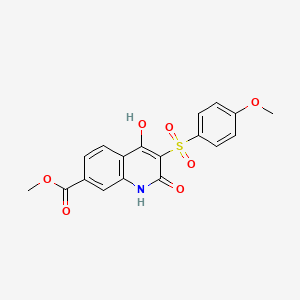
![ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate](/img/structure/B2376872.png)
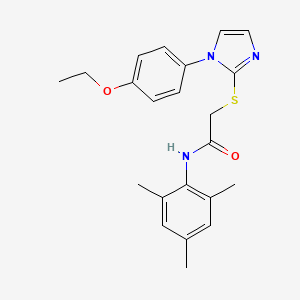
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2376876.png)
